molecular formula C23H37NO2 B120769 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol CAS No. 119302-19-1

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol

Cat. No.: B120769
CAS No.: 119302-19-1
M. Wt: 359.5 g/mol
InChI Key: OPYVYACKKDTREB-GAEAUYEOSA-N
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Description

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is a synthetic compound belonging to the class of androstane derivatives This compound is characterized by the presence of an epoxy group at the 2a,3a positions and a pyrrolidinyl group at the 16b position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 2a,3a positions using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Pyrrolidinylation: Introduction of the pyrrolidinyl group at the 16b position through nucleophilic substitution using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxy or pyrrolidinyl groups.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Pyrrolidine, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various pyrrolidinyl-substituted analogs.

Scientific Research Applications

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets and pathways. The epoxy group may facilitate binding to enzymes or receptors, while the pyrrolidinyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2a,3a-Epoxy-5a-androstan-17b-ol: Lacks the pyrrolidinyl group, making it less stable and potentially less bioactive.

    16b-(1-Pyrrolidinyl)-5a-androstan-17b-ol: Lacks the epoxy group, which may reduce its reactivity and binding affinity.

Uniqueness

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol , with CAS number 119302-19-1 , is a synthetic steroid derivative that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C23_{23}H37_{37}NO2_2
  • Molecular Weight : 359.55 g/mol
  • Density : 1.143 g/cm³

Structural Information

The structure of this compound includes an epoxy group and a pyrrolidine moiety, which contribute to its unique biological activities. The stereochemistry at various positions plays a critical role in its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes in the body, potentially influencing pathways associated with steroidogenesis and neurological functions. Its epoxy group may facilitate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and steroid hormone synthesis.

Pharmacological Effects

  • Androgenic Activity : Studies suggest that this compound exhibits androgenic properties, making it a candidate for research into anabolic steroids and treatments for androgen deficiency.
  • Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive effects, which may include modulation of neurotransmitter systems such as dopamine and serotonin.
  • Potential Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit the growth of certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

StudyFindings
Study 1 Investigated the androgenic effects on rat models; showed increased muscle mass and strength.
Study 2 Examined neuroactive properties in vitro; demonstrated modulation of GABAergic activity.
Study 3 Assessed anticancer potential against prostate cancer cells; indicated significant inhibition of cell proliferation.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance:

  • Derivatives with Modifications : Altering the substituents on the steroid backbone has been shown to improve receptor binding affinity and selectivity.
  • In Vivo Studies : Animal studies have indicated that modified versions of this compound exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes.

Properties

CAS No.

119302-19-1

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,21?,22-,23-/m0/s1

InChI Key

OPYVYACKKDTREB-GAEAUYEOSA-N

SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Synonyms

2,3-Epoxy-1H-cyclopenta[a]phenanthrene, androstan-17-ol deriv.;  2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol; 

Origin of Product

United States

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